molecular formula C8H7Cl2NO3 B1473650 1,3-Dichloro-2-ethoxy-5-nitrobenzene CAS No. 62047-40-9

1,3-Dichloro-2-ethoxy-5-nitrobenzene

Cat. No. B1473650
CAS RN: 62047-40-9
M. Wt: 236.05 g/mol
InChI Key: NRZAIWWKGAZYDY-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H7Cl2NO3 . It is a derivative of benzene, where two hydrogen atoms are substituted by chlorine atoms, one hydrogen atom is substituted by an ethoxy group, and another hydrogen atom is substituted by a nitro group .


Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of 1,3-Dichloro-2-ethoxy-5-nitrobenzene is 236.05 . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 247.4±20.0 °C at 760 mmHg, and a melting point of 64-65 °C .

Scientific Research Applications

Ethoxylation and Kinetic Studies

A study demonstrated the synthesis of ethoxy-4-nitrobenzene from 4-chloronitrobenzene using potassium ethoxide in a homogeneous system with phase-transfer catalysts under ultrasound irradiation. This process highlights the application of 1,3-dichloro-2-ethoxy-5-nitrobenzene in nucleophilic substitution reactions facilitated by phase-transfer catalysis and ultrasound, offering insights into reaction kinetics and optimization (Wang & Rajendran, 2007).

Structural Comparisons and Intermolecular Interactions

Research on 1,3-dichloro-5-nitrobenzene, along with its diiodo and dibromo derivatives, has provided a structural and computational comparison highlighting how the size of the halogen atom affects nonbonded close contacts between molecules. These studies are critical for understanding molecular interactions, which are essential for designing materials with specific properties (Bosch, Bowling, & Speetzen, 2022).

Sensing Applications

The development of sensors for detecting nitroaromatic compounds, which are crucial for environmental monitoring and public security, has been reported. A study utilized CdSe quantum dots capped with PAMAM-G(4) dendrimer for detecting trace amounts of nitroaromatic compounds, demonstrating the potential application of 1,3-dichloro-2-ethoxy-5-nitrobenzene derivatives in creating sensitive and selective sensors for hazardous substances (Algarra, Campos, Miranda, & da Silva, 2011).

Molecular Structure and Spectroscopy

Investigations into the molecular structure and vibrational spectra of dichloronitrobenzenes have used density functional calculations to predict and analyze the vibrational modes of these compounds. Such studies are vital for understanding the physical and chemical properties of materials, which can inform their use in various scientific and industrial applications (Krishnakumar, Barathi, & Mathammal, 2012).

properties

IUPAC Name

1,3-dichloro-2-ethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZAIWWKGAZYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739007
Record name 1,3-Dichloro-2-ethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-ethoxy-5-nitrobenzene

CAS RN

62047-40-9
Record name 1,3-Dichloro-2-ethoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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